2-Heptanoylfuran

Description

The exact mass of the compound 2-Heptanoylfuran is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27363. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Heptanoylfuran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Heptanoylfuran including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

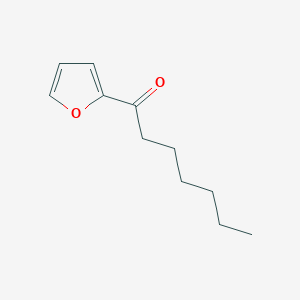

IUPAC Name |

1-(furan-2-yl)heptan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-2-3-4-5-7-10(12)11-8-6-9-13-11/h6,8-9H,2-5,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTNRWSUWLFMXEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)C1=CC=CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40282686 |

Source

|

| Record name | 2-Heptanoylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40282686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5466-40-0 |

Source

|

| Record name | 5466-40-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27363 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Heptanoylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40282686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-furan-2-ylheptan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Heptanoylfuran: Chemical Properties, Synthesis, and Spectroscopic Analysis

This technical guide provides a comprehensive overview of 2-Heptanoylfuran, a furan derivative with potential applications in pharmaceutical and chemical research. While specific literature on 2-Heptanoylfuran is not abundant, this document synthesizes information from closely related 2-acylfuran analogs to present a scientifically grounded resource for researchers, scientists, and drug development professionals.

Introduction to 2-Acylfurans

Furan and its derivatives are a significant class of heterocyclic compounds widely present in bioactive natural products and synthetic pharmaceuticals.[1] The furan scaffold is a versatile building block in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1] 2-Acylfurans, in particular, serve as key intermediates in the synthesis of more complex molecules and are recognized for their roles in the development of fine chemicals and pharmaceutical agents.[2] For instance, 2-acetylfuran is a crucial intermediate in the production of the cephalosporin antibiotic, cefuroxime.[2]

This guide will focus on 2-Heptanoylfuran, a lesser-known member of this family, providing insights into its structure, properties, a robust synthesis protocol, and expected analytical characterizations.

Chemical Structure and Properties of 2-Heptanoylfuran

2-Heptanoylfuran, also known as 1-(furan-2-yl)heptan-1-one, consists of a furan ring acylated at the second position with a heptanoyl group.

Molecular Structure:

Structure of 2-Heptanoylfuran

Table 1: Estimated Physicochemical Properties of 2-Heptanoylfuran

| Property | Estimated Value | Comments |

| Molecular Formula | C₁₁H₁₆O₂ | |

| Molecular Weight | 180.24 g/mol | |

| Boiling Point | > 200 °C | Estimated based on analogs like 2-acetylfuran (168-169 °C) and the increased chain length.[2] |

| Density | ~1.0 g/mL | Estimated to be slightly less dense than 2-acetylfuran (1.0975 g/mL) due to the longer alkyl chain.[2] |

| Solubility | Soluble in common organic solvents (e.g., ethanol, ether, acetone). Sparingly soluble in water. | Typical for moderately polar organic compounds. |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid. | Based on the appearance of similar 2-acylfurans. |

Synthesis of 2-Heptanoylfuran

The most common and industrially scalable method for the synthesis of 2-acylfurans is the Friedel-Crafts acylation of furan.[2] This electrophilic aromatic substitution reaction involves the reaction of furan with an acylating agent, typically an acid anhydride or an acyl chloride, in the presence of a Lewis acid catalyst.

Proposed Synthetic Workflow

The synthesis of 2-Heptanoylfuran can be achieved by the Friedel-Crafts acylation of furan with heptanoic anhydride.

Synthetic workflow for 2-Heptanoylfuran.

Detailed Experimental Protocol

Materials:

-

Furan (freshly distilled)

-

Heptanoic anhydride

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve freshly distilled furan (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Acylating Agent and Catalyst: Add heptanoic anhydride (1.1 eq) to the dropping funnel. To the stirred furan solution, add boron trifluoride etherate (1.2 eq) dropwise, maintaining the temperature at 0 °C. Following the addition of the Lewis acid, add the heptanoic anhydride dropwise from the dropping funnel over a period of 30 minutes.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, slowly and carefully quench the reaction by pouring the mixture into a beaker of ice water with vigorous stirring.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure 2-Heptanoylfuran.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Friedel-Crafts reactions are sensitive to moisture as water can deactivate the Lewis acid catalyst. Therefore, flame-dried glassware and anhydrous solvents are crucial.

-

Freshly Distilled Furan: Furan can polymerize or oxidize on standing. Using freshly distilled furan ensures high reactivity and minimizes side products.

-

Use of Heptanoic Anhydride: While heptanoyl chloride could also be used, the anhydride is often preferred as it generates heptanoic acid as a byproduct, which is generally easier to remove during workup than HCl.

-

Boron Trifluoride Etherate: BF₃·OEt₂ is a convenient and effective Lewis acid for the acylation of furan. Other Lewis acids like SnCl₄ or AlCl₃ could also be employed, but may require different reaction conditions.[1]

-

Low Temperature: The reaction is exothermic and furan is sensitive to strong acids. Maintaining a low temperature (0 °C) helps to control the reaction rate and prevent polymerization of the furan ring.

-

Aqueous Workup: The aqueous workup is essential to remove the Lewis acid catalyst, unreacted anhydride, and the heptanoic acid byproduct. The sodium bicarbonate wash specifically neutralizes any remaining acidic components.

Spectroscopic Characterization

The structure of the synthesized 2-Heptanoylfuran can be confirmed using a combination of spectroscopic techniques.

Expected ¹H NMR Spectrum (in CDCl₃)

-

Furan Protons: Three distinct signals in the aromatic region (δ 6.5-7.5 ppm). The proton at the 5-position will appear as a doublet of doublets, the proton at the 3-position as a doublet of doublets, and the proton at the 4-position as a triplet-like multiplet.

-

Alkyl Chain Protons:

-

A triplet at ~δ 2.8-3.0 ppm corresponding to the two protons of the methylene group adjacent to the carbonyl (α-CH₂).

-

A multiplet at ~δ 1.6-1.8 ppm for the two protons of the β-CH₂ group.

-

A series of multiplets in the range of δ 1.2-1.5 ppm for the remaining methylene groups of the heptanoyl chain.

-

A triplet at ~δ 0.9 ppm for the terminal methyl group (-CH₃).

-

Expected ¹³C NMR Spectrum (in CDCl₃)

-

Carbonyl Carbon: A signal at ~δ 190-200 ppm.

-

Furan Carbons: Four signals in the aromatic region, with the carbon at the 2-position (attached to the acyl group) being the most downfield, followed by the carbon at the 5-position.

-

Alkyl Chain Carbons: A series of signals in the aliphatic region (δ 10-45 ppm).

Expected Infrared (IR) Spectrum

-

C=O Stretch: A strong absorption band in the region of 1660-1680 cm⁻¹, characteristic of an aryl ketone.

-

Furan C-H Stretch: A sharp peak around 3100 cm⁻¹.

-

Furan Ring Vibrations: Characteristic absorptions in the fingerprint region (below 1600 cm⁻¹).

-

Aliphatic C-H Stretch: Absorptions just below 3000 cm⁻¹.

Expected Mass Spectrum (MS)

-

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of 2-Heptanoylfuran (m/z = 180.24).

-

Major Fragmentation Peaks: A prominent peak corresponding to the furylcarbonyl cation (m/z = 95) resulting from the cleavage of the bond between the carbonyl carbon and the α-carbon of the alkyl chain. Other fragmentation patterns corresponding to the loss of alkyl fragments from the heptanoyl chain would also be expected.

Potential Applications and Biological Significance

While specific biological activities of 2-Heptanoylfuran are not well-documented, the broader class of furan derivatives has shown significant promise in drug discovery.[1] Compounds containing the furan moiety have been investigated for a wide range of therapeutic applications.[1] Given the structural similarity to other bioactive 2-acylfurans, 2-Heptanoylfuran could be a valuable candidate for screening in various biological assays.

Potential areas of interest for researchers and drug development professionals include:

-

Antimicrobial Activity: Furan derivatives have been reported to possess antibacterial and antifungal properties.

-

Anti-inflammatory Effects: Some furan-containing compounds have demonstrated anti-inflammatory activity.

-

Anticancer Properties: The furan nucleus is present in several compounds with reported anticancer activity.

-

Intermediate for Synthesis: 2-Heptanoylfuran can serve as a versatile intermediate for the synthesis of more complex heterocyclic systems and potential drug candidates.

Safety and Handling

General Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.

-

Handling Furan: Furan is a flammable and toxic liquid. Handle with care and avoid exposure.

-

Handling Lewis Acids: Lewis acids like BF₃·OEt₂ are corrosive and react violently with water. Handle with extreme caution in a dry environment.

-

Quenching: The quenching of the reaction mixture is exothermic and should be performed slowly and with adequate cooling.

Conclusion

2-Heptanoylfuran represents an interesting, yet underexplored, member of the 2-acylfuran family. This technical guide provides a foundational understanding of its chemical structure, properties, and a reliable synthetic protocol based on established chemical principles for related compounds. The detailed spectroscopic analysis outlined herein will be crucial for the characterization of this molecule. Given the established biological significance of the furan scaffold, 2-Heptanoylfuran and its derivatives hold potential as valuable subjects for future research in medicinal chemistry and drug discovery.

References

-

Wikipedia. 2-Acetylfuran. [Link]

-

ResearchGate. Furan: A Promising Scaffold for Biological Activity. [Link]

-

MDPI. Furyl(aryl)alkanes and Their Derivatives. 19. Synthesis of Benzofuran Derivatives via 2-Hydroxyaryl-R-(5-methylfur-2-yl)methanes. Reaction of Furan Ring Opening. [Link]

Sources

Natural occurrence of 2-Heptanoylfuran in food

An In-depth Technical Guide on the Natural Occurrence of 2-Heptanoylfuran in Food

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

2-Heptanoylfuran is a volatile organic compound belonging to the alkylfuran class, recognized for its contribution to the desirable aroma profiles of various foods. This technical guide provides a comprehensive examination of its natural occurrence, formation mechanisms, and the analytical methodologies required for its accurate quantification. We delve into the dual formation pathways—thermal degradation and potential biosynthesis—offering a mechanistic understanding crucial for food processing and flavor chemistry. The guide presents validated analytical workflows, particularly focusing on headspace extraction coupled with gas chromatography-mass spectrometry, explaining the causal choices behind protocol steps to ensure data integrity. Furthermore, we summarize its sensory impact and briefly touch upon the toxicological context of furan derivatives. This document is intended to serve as an authoritative resource for professionals in food science, analytical chemistry, and toxicology.

Introduction to 2-Heptanoylfuran: A Key Aliphatic Furan in Food Aroma

2-Heptanoylfuran is a heterocyclic compound characterized by a furan ring substituted with a seven-carbon acyl group at the C2 position. As a member of the furan family, it is often grouped with other volatile compounds that are typically formed during the thermal processing of food.[1][2] Unlike its parent compound, furan, which is classified as a "possible human carcinogen (Group 2B)," the toxicological profile of many alkylated furans is less defined, though they are of interest to regulatory bodies.[1][3]

The primary significance of 2-heptanoylfuran in the food industry lies in its role as an aroma compound. It belongs to a group of furans that contribute caramel-like, nutty, and toasty notes, which are integral to the sensory experience of many cooked products, most notably coffee.[4][5] Understanding its formation is paramount for controlling and optimizing flavor development in thermally processed foods. This guide offers an in-depth exploration of its presence in the food supply, the chemical reactions that generate it, and the robust analytical techniques for its detection.

Natural Occurrence and Concentration in Food Matrices

2-Heptanoylfuran is predominantly found in foods that have undergone significant heat treatment. Its formation is a hallmark of chemical reactions that occur at elevated temperatures, such as baking, frying, and roasting.[1][6] The concentration can vary widely depending on the food matrix, precursor availability, and processing conditions like temperature and time.

Key food categories where 2-heptanoylfuran and related alkylfurans are detected include:

-

Roasted Coffee: Coffee is one of the most significant sources of furans, which are crucial to its characteristic roasted and caramel-like aroma.[4][5][7] 2-Alkylfurans are present at levels comparable to or exceeding that of furan itself in coffee.[8]

-

Baked Goods: Breads, cookies, and cereals contain 2-heptanoylfuran as a product of the Maillard reaction between sugars and amino acids present in flour and other ingredients.[9][10]

-

Fried Foods: Deep-fried products, particularly starchy foods like potato chips, can contain various furans formed from the interaction of lipid oxidation products and Maillard intermediates at the high temperatures of frying oil.[11][12]

-

Infant Formula and Baby Food: Due to sterilization and other heat treatments, low levels of furans have been detected in these products, necessitating sensitive analytical methods for monitoring.[13]

Table 1: Reported Concentration Ranges of Furan and Related Alkylfurans in Various Food Matrices

| Food Category | Analyte | Concentration Range | Reference |

| Roasted Coffee | 2-Methylfuran | up to 1328 µg/kg | [8] |

| Roasted Coffee | 2-Pentylfuran | up to 885 µg/kg | [8] |

| Breakfast Cereals | Furan | up to 387 µg/kg | [8] |

| Low-Moisture Snacks | Furan | 3.7 ng/g - 60 ng/g | [14] |

| Fruit Juices | Furan | 0.056 ng/mL - 0.18 ng/mL | [15] |

| Baby Food | Alkylfurans | LOQ established at 5 µg/kg | [13] |

Note: Data for 2-heptanoylfuran specifically is often aggregated under "alkylfurans." The table provides context on the prevalence of this class of compounds. The limit of quantification (LOQ) for coffee is often higher due to the complex matrix and high concentration of volatiles.[13]

Mechanistic Pathways of Formation

The presence of 2-heptanoylfuran in food is primarily a result of heat-induced chemical reactions. However, microbial biosynthetic pathways for related ketones suggest a potential, though less documented, biological origin.

Thermal-Induced Formation

During high-temperature processing, two main chemical pathways contribute to the formation of 2-heptanoylfuran: the Maillard reaction and lipid oxidation.[16]

-

Maillard Reaction and Strecker Degradation: This non-enzymatic browning reaction occurs between reducing sugars and amino acids.[2] The reaction cascade produces a plethora of intermediates, including dicarbonyls and aldehydes, which can cyclize to form the furan ring. The acyl side chain is often derived from other precursors present in the food matrix.

-

Lipid Oxidation: This is a critical pathway for the formation of long-chain alkylfurans. Polyunsaturated fatty acids (PUFAs), such as linoleic and linolenic acid, are susceptible to oxidation at high temperatures.[17] The oxidation process generates hydroperoxides, which then decompose into a variety of smaller volatile compounds, including aldehydes. These intermediates can subsequently react and cyclize to form a furan ring with an attached alkyl or acyl group, the length of which corresponds to the structure of the parent fatty acid.

Caption: Key thermal formation pathways of 2-Heptanoylfuran in food.

Biosynthetic Pathways

While thermal generation is dominant, evidence from related compounds suggests potential biosynthetic routes. The volatile methylketone, 2-heptanone, which shares a seven-carbon chain, is known to be synthesized by various bacteria, including those found in beehives and dairy products.[18][19] This biosynthesis involves methylketone synthases that act on intermediates of the fatty acid synthesis pathway.[18] It is plausible that a similar enzymatic process involving oxidation and cyclization could produce 2-heptanoylfuran in certain microbial ecosystems, such as fermented foods, although this remains an area for further research.

Analytical Methodologies for Quantification

The volatile nature and often low concentration of 2-heptanoylfuran necessitate sensitive and specific analytical methods. The gold standard is Gas Chromatography-Mass Spectrometry (GC-MS), preceded by a headspace extraction technique.[13][15]

Sample Preparation: The Critical First Step

Expertise & Experience: The choice of extraction method is critical and depends on the expected analyte concentration and matrix complexity. The primary goal is to isolate the volatile 2-heptanoylfuran from the non-volatile food matrix efficiently and reproducibly.

-

Static Headspace (SHS): This technique is suitable for samples with high concentrations of volatiles, such as coffee.[15] It involves heating a sealed vial containing the sample to allow volatile compounds to partition into the gas phase (headspace) above the sample, an aliquot of which is then injected into the GC.

-

Headspace Solid-Phase Microextraction (HS-SPME): For trace-level analysis (ppb range) in matrices like baby food or juices, HS-SPME is superior.[13][15] A fiber coated with a sorbent material is exposed to the headspace, where it adsorbs and concentrates the volatile analytes. This concentration step provides significantly lower detection limits. The choice of fiber coating is crucial; a Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber is often effective for a broad range of volatile compounds, including furans.[15]

Trustworthiness: To ensure accuracy and account for matrix effects and analyte loss during preparation, the use of an isotopically labeled internal standard (e.g., d4-furan for the general class) is non-negotiable in a validated method.[13] The standard is added at the beginning of the sample preparation process, and its recovery is used to correct the final concentration of the target analyte.

Experimental Protocol: HS-SPME-GC-MS Analysis of 2-Heptanoylfuran

This protocol provides a self-validating system for the quantification of 2-heptanoylfuran in a solid food matrix like baked goods.

-

Sample Homogenization: Cryogenically grind the sample (e.g., cookie) to a fine, uniform powder to ensure representative subsampling and efficient extraction. Perform this step quickly to minimize loss of volatile compounds.

-

Sample Weighing: Accurately weigh approximately 1-2 g of the homogenized sample into a 20 mL headspace vial.

-

Internal Standard Spiking: Add a known amount of the isotopically labeled internal standard solution directly to the sample in the vial.

-

Matrix Modification: Add 5 mL of saturated sodium chloride solution to the vial. This increases the ionic strength of the aqueous phase, which enhances the partitioning of volatile, less polar analytes like 2-heptanoylfuran into the headspace (the "salting-out" effect).

-

Vial Sealing: Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

-

Incubation and Extraction: Place the vial in an autosampler tray equipped with an agitator and heater. Incubate the sample at 60°C for 20 minutes with agitation to facilitate equilibration. Following incubation, expose the HS-SPME fiber (e.g., 75 µm CAR/PDMS) to the headspace for 15 minutes to adsorb the analytes.

-

GC-MS Analysis:

-

Desorption: Immediately transfer the fiber to the heated GC inlet (e.g., 250°C) where the trapped analytes are thermally desorbed onto the analytical column.

-

Separation: Use a mid-polarity capillary column (e.g., DB-624 or equivalent) to separate 2-heptanoylfuran from other volatile compounds. A typical temperature program might start at 40°C, hold for 2 minutes, then ramp to 240°C.

-

Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for maximum sensitivity. Monitor characteristic ions for 2-heptanoylfuran (e.g., m/z 166, 95) and its labeled internal standard.

-

-

Quantification: Calculate the concentration of 2-heptanoylfuran based on the ratio of its peak area to that of the internal standard, referencing a calibration curve prepared in a similar matrix.

Caption: Validated analytical workflow for 2-Heptanoylfuran quantification.

Sensory Significance and Impact on Food Flavor

Flavor is a critical driver of consumer food acceptance, arising from a complex interplay of taste and aroma.[20][21] 2-Heptanoylfuran, as a volatile compound, primarily contributes to the aroma component of flavor. Compounds from the furan and furanone class are well-known for their sweet, caramel-like, and nutty aromas, which are typically associated with the desirable sensory attributes of cooked food.[4][22]

In coffee, furans are among the most predominant groups of aromatic compounds and are considered key to the overall flavor profile.[5] While hundreds of volatile compounds exist in roasted coffee, only a fraction with high concentrations and low odor thresholds significantly impact the perceived aroma.[5] 2-Heptanoylfuran and similar compounds contribute to the nutty and caramel notes that balance the bitter and acidic tastes, creating a more complex and pleasing final product.[4]

Toxicological and Safety Considerations

The safety assessment of furan and its derivatives is an area of ongoing research. Furan itself is classified by the International Agency for Research on Cancer (IARC) as "possibly carcinogenic to humans" (Group 2B), based primarily on animal studies.[1] This has prompted regulatory bodies to monitor its levels in food.

Alkyl-substituted furans, such as 2-methylfuran, have also been studied. Research on 2-methylfuran suggests potential hepatocarcinogenicity in rats at high doses, though likely through a non-genotoxic mechanism.[3][23] For many other furan derivatives, including 2-heptanoylfuran, specific toxicological data is limited. While it is a naturally occurring component in many cooked foods, its contribution to overall dietary exposure and any associated risk are not well-established.[24][25] Professionals in drug development should be aware that while this molecule is common in the food supply, a comprehensive safety profile for its isolated use would require further investigation.

Conclusion and Future Perspectives

2-Heptanoylfuran is a significant, naturally occurring flavor compound, primarily formed through thermal reactions during food processing. Its presence is integral to the aroma of staple goods like coffee and baked products. Understanding its formation via lipid oxidation and the Maillard reaction allows for better control of flavor development during manufacturing.

Validated analytical methods, particularly HS-SPME-GC-MS with isotope dilution, provide the necessary sensitivity and reliability for its quantification in complex food matrices. While its sensory contributions are valued, the toxicological profile of many alkylfurans remains an area requiring further research to fully assess their impact on human health.

Future research should focus on:

-

Elucidating potential microbial biosynthetic pathways.

-

Quantifying the specific contribution of lipid versus Maillard precursors in different food systems.

-

Generating more extensive occurrence data specifically for 2-heptanoylfuran across a wider range of foods.

-

Conducting detailed toxicological assessments to fill existing data gaps for alkylated furans.

References

-

Lim, H. S., & Lee, K. G. (2015). Furan in Thermally Processed Foods - A Review. Toxicological research, 31(3), 241–246. [Link]

-

Api, A. M., et al. (2019). RIFM fragrance ingredient safety assessment, 2-heptanone, CAS Registry Number 110-43-0. Food and Chemical Toxicology, 128, 1-10. [Link]

-

Ciesarová, Z., et al. (2014). Furan and Alkylated Furans in Heat Processed Food, Including Home Cooked Products. Czech Journal of Food Sciences, 32(5), 443-448. [Link]

-

Lim, H. S., & Lee, K. G. (2015). Furan in Thermally Processed Foods - A Review. PMC - NIH. [Link]

-

Varelis, P. (2012). Furan in Thermally Processed Foods. ResearchGate. [Link]

-

Zhang, Y., et al. (2023). Exploring Formation and Control of Hazards in Thermal Processing for Food Safety. Foods, 12(15), 2947. [Link]

-

Lee, S., et al. (2024). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. Food Science & Nutrition, 12(5), 3041-3055. [Link]

-

Pavesi, S., et al. (2020). Detection of Furan and five Alkylfurans, including 2-Pentylfuran, in various Food Matrices. Food Chemistry, 318, 126487. [Link]

-

Farmers Union Coffee Roasters. (2023). The Chemistry of Flavor. [Link]

-

Nyman, P. J., et al. (2008). Single-laboratory validation of a method for the determination of furan in foods by using headspace gas chromatography/ mass spectrometry, part 2--low-moisture snack foods. Journal of AOAC International, 91(2), 414-421. [Link]

-

Coffee Chemistry. (n.d.). Coffee Chemistry and Coffee Aroma. [Link]

-

Nursten, H. E. (1997). The naturally occurring furanones: formation and function from pheromone to food. Food Chemistry, 60(2), 259-265. [Link]

-

Wenzl, T., & Anklam, E. (2007). Methods for the determination of furan in food. JRC Publications Repository. [Link]

-

Velisek, J. (2014). Natural toxins in food crops and their changes during processing. Czech Journal of Food Sciences, 32(5), 395-401. [Link]

-

Hmadeh, S., & Al-Chaar, T. (2023). A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. Molecules, 28(14), 5368. [Link]

-

Wikipedia. (n.d.). Coffee furanone. [Link]

-

Esturk, O. (2013). Changes in food caused by deep fat frying - A review. GIDA-Journal of Food, 38(4), 239-246. [Link]

-

Mousavi, S. M., et al. (2024). Chemical Changes in Deep‐Fat Frying: Reaction Mechanisms, Oil Degradation, and Health Implications. Comprehensive Reviews in Food Science and Food Safety. [Link]

-

Cadwallader, K. R. (2012). Food flavors: Chemical, sensory and technological properties. ResearchGate. [Link]

-

Alberoni, D., et al. (2021). Biosynthesis of 2-Heptanone, a Volatile Organic Compound with a Protective Role against Honey Bee Pathogens, by Hive Associated Bacteria. Microorganisms, 9(11), 2218. [Link]

-

Munch, E. J., et al. (2021). Engineering Plant Synthetic Pathways for the Biosynthesis of Novel Antifungals. ACS Central Science, 7(12), 2056-2066. [Link]

-

St. Hilaire, C. (2010). Naturally Occurring Food Toxins. ResearchGate. [Link]

-

Kuroda, K., et al. (2022). Toxicity, genotoxicity, and carcinogenicity of 2-methylfuran in a 90-day comprehensive toxicity study in gpt delta rats. Food and Chemical Toxicology, 168, 113365. [Link]

-

St Hilaire, C. (2010). Naturally Occurring Food Toxins. Toxins, 2(9), 2273-2294. [Link]

-

Wilson, E. K. (2007). Tweaking Coffee's Flavor Chemistry. Chemical & Engineering News. [Link]

-

Buffo, R. A., & Cardelli-Freire, C. (2004). Coffee flavour: an overview. Flavour and Fragrance Journal, 19(2), 99-104. [Link]

-

Pedan, V., et al. (2019). Characterization of Phenolic Compounds and Their Contribution to Sensory Properties of Olive Oil. Molecules, 24(11), 2041. [Link]

-

St Hilaire, C. (2010). Naturally occurring food toxins. Toxins, 2(9), 2273-2294. [Link]

-

Kuroda, K., et al. (2022). Toxicity, genotoxicity, and carcinogenicity of 2-methylfuran in a 90-day comprehensive toxicity study in gpt delta rats. ResearchGate. [Link]

-

Kubala, J. (2023). Why Are Fried Foods Bad for You? Healthline. [Link]

-

Singh, M., et al. (2024). Review on deep-fat fried foods: physical and chemical attributes, and consequences of high consumption. European Food Research and Technology, 250, 1537-1550. [Link]

-

Reyes-Castillo, P. A., et al. (2024). Bioactive compounds, sensory attributes, and flavor perceptions involved in taste-active molecules in fruits and vegetables. Frontiers in Sustainable Food Systems, 8. [Link]

-

Konak, Ü. İ., et al. (2021). Effects of dough formula and baking conditions on acrylamide and hydroxymethylfurfural formation in cookies. ResearchGate. [Link]

-

Abeshu, Y. (2023). Review on deep fat-fried food products safety and its implication for consumer healthiness. ResearchGate. [Link]

-

Yatsenko, O. O., et al. (2019). ON THE ROLE OF FATS IN BAKED FLOUR GOODS. Semantic Scholar. [Link]

-

Alberoni, D., et al. (2021). Biosynthesis of 2-Heptanone, a Volatile Organic Compound with a Protective Role against Honey Bee Pathogens, by Hive Associated Bacteria. PubMed. [Link]

-

Baker Bettie. (2019). The Function of Flour in Baking. Eat Wheat. [Link]

-

S.E. Thompson, D.B. (2013). Associations of Volatile Compounds with Sensory Aroma and Flavor: The Complex Nature of Flavor. PMC - NIH. [Link]

-

Khan, W., et al. (2023). Biosynthetic Pathways of Hormones in Plants. MDPI. [Link]

-

Albrecht, J. A. (1994). Functions of Baking Ingredients. UNL Digital Commons. [Link]

-

Srinivasan, P., & Smolke, C. D. (2021). Biosynthesis of medicinal tropane alkaloids in yeast. Nature, 597(7874), 138-143. [Link]

-

Fuqua, S. (2022). P2: Ingredient Functions in Baking Instruction. YouTube. [Link]

-

He, Y., et al. (2024). Mouthfeel of Food and Beverages: A Comprehensive Review of Physiology, Biochemistry, and Key Sensory Compounds. Comprehensive Reviews in Food Science and Food Safety. [Link]

Sources

- 1. Furan in Thermally Processed Foods - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Furan in Thermally Processed Foods - A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Toxicity, genotoxicity, and carcinogenicity of 2-methylfuran in a 90-day comprehensive toxicity study in gpt delta rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. farmersunioncoffee.com [farmersunioncoffee.com]

- 5. coffeeresearch.org [coffeeresearch.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. alanrevista.org [alanrevista.org]

- 12. iris.unirc.it [iris.unirc.it]

- 13. Detection of Furan and five Alkylfurans, including 2-Pentylfuran, in various Food Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Single-laboratory validation of a method for the determination of furan in foods by using headspace gas chromatography/ mass spectrometry, part 2--low-moisture snack foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Exploring Formation and Control of Hazards in Thermal Processing for Food Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Chemical Changes in Deep‐Fat Frying: Reaction Mechanisms, Oil Degradation, and Health Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Biosynthesis of 2-Heptanone, a Volatile Organic Compound with a Protective Role against Honey Bee Pathogens, by Hive Associated Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Bioactive compounds, sensory attributes, and flavor perceptions involved in taste-active molecules in fruits and vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The naturally occurring furanones: formation and function from pheromone to food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. Naturally occurring food toxins - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Significance and Challenges of Furan Acylation

An In-Depth Technical Guide to the Synthesis of 2-Heptanoylfuran via Friedel–Crafts Acylation

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis of 2-heptanoylfuran. We will delve into the mechanistic underpinnings of the Friedel–Crafts acylation of furan, present a detailed and validated experimental protocol, and discuss critical process parameters that influence reaction success, yield, and purity.

The 2-acylfuran moiety is a key structural component in numerous bioactive compounds and serves as a vital intermediate in pharmaceutical synthesis.[1] The Friedel–Crafts acylation is a cornerstone of organic chemistry for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[2] However, the application of this reaction to furan is not trivial. Furan, while aromatic, is an electron-rich heterocycle that is highly susceptible to polymerization and degradation under the harsh conditions of classical Friedel–Crafts reactions, which often employ strong Lewis acids like aluminum chloride (AlCl₃).[1][3]

This sensitivity necessitates a carefully controlled approach. The choice of catalyst, solvent, and temperature is paramount to selectively achieve acylation at the electron-rich 2-position while minimizing the formation of polymeric byproducts.[4] This guide focuses on the synthesis of 2-heptanoylfuran, a valuable ketone intermediate, using heptanoyl chloride as the acylating agent, and explores the nuances required for a successful and high-yielding transformation.

The Reaction Mechanism: A Stepwise Perspective

The Friedel–Crafts acylation of furan proceeds through a well-established electrophilic aromatic substitution mechanism.[4][5] Understanding this pathway is critical for troubleshooting and optimizing the reaction.

Step 1: Generation of the Electrophile (Acylium Ion) The reaction is initiated by the activation of the acylating agent, heptanoyl chloride, by a Lewis acid catalyst (e.g., AlCl₃, SnCl₄, BF₃·OEt₂). The Lewis acid coordinates to the chlorine atom of the acyl chloride, polarizing the carbon-chlorine bond and leading to the formation of a highly electrophilic acylium ion. This ion is stabilized by resonance.[2][6]

Step 2: Electrophilic Attack on the Furan Ring The electron-rich furan ring acts as a nucleophile, attacking the acylium ion. Due to the directing effect of the ring oxygen, this attack occurs preferentially at the C2 (alpha) position, which is the most reactive site.[4] This step forms a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.

Step 3: Restoration of Aromaticity A proton (H⁺) is eliminated from the C2 position of the intermediate. The electrons from the C-H bond collapse back into the ring, restoring its aromaticity. This proton is typically captured by the Lewis acid complex (e.g., [AlCl₄]⁻), regenerating the Lewis acid catalyst and forming a molecule of HCl.[2][4] The final product, 2-heptanoylfuran, forms a complex with the Lewis acid, which necessitates a stoichiometric amount of the "catalyst" and a subsequent hydrolysis step (workup) to release the free ketone.[1]

Below is a diagram illustrating the core mechanistic pathway.

Caption: The mechanism of Friedel-Crafts acylation of furan.

Experimental Protocol: Synthesis of 2-Heptanoylfuran

This protocol is designed to be a self-validating system, with checkpoints and rationales provided for each critical step.

Reagents and Materials:

-

Furan (freshly distilled)

-

Heptanoyl chloride

-

Anhydrous Tin(IV) chloride (SnCl₄) or Boron trifluoride etherate (BF₃·OEt₂)

-

Anhydrous Dichloromethane (DCM) or Carbon disulfide (CS₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl), 2M solution

-

Ice bath

Instrumentation:

-

Round-bottom flask with a magnetic stirrer

-

Addition funnel

-

Condenser with a drying tube (e.g., filled with CaCl₂)

-

Rotary evaporator

-

Separatory funnel

-

Vacuum distillation apparatus or flash chromatography system

Detailed Step-by-Step Methodology:

-

Reaction Setup (Inert Atmosphere):

-

Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser fitted with a nitrogen/argon inlet and a drying tube. An inert atmosphere is crucial to prevent the Lewis acid from reacting with atmospheric moisture.

-

To the flask, add anhydrous dichloromethane (DCM, 50 mL). Cool the flask to 0 °C using an ice bath.

-

Causality: Furan's sensitivity to polymerization is exacerbated at higher temperatures.[1] Starting at 0 °C and maintaining a low temperature throughout the addition minimizes this side reaction. DCM is a common solvent that is inert under these conditions.

-

-

Addition of Lewis Acid and Acyl Chloride:

-

Slowly add anhydrous Tin(IV) chloride (SnCl₄) (1.1 equivalents) to the cold, stirring DCM.

-

In the dropping funnel, prepare a solution of heptanoyl chloride (1.0 equivalent) in anhydrous DCM (20 mL). Add this solution dropwise to the reaction flask over 20-30 minutes, ensuring the temperature does not rise above 5 °C.

-

Causality: SnCl₄ is a moderately strong Lewis acid, effective for activating the acyl chloride without being as aggressive as AlCl₃, which often leads to extensive furan polymerization.[3] Pre-complexing the Lewis acid and acyl chloride before adding the furan can sometimes be beneficial.

-

-

Addition of Furan:

-

Prepare a solution of freshly distilled furan (1.05 equivalents) in anhydrous DCM (20 mL) in the dropping funnel.

-

Add the furan solution dropwise to the reaction mixture over 30-45 minutes. Maintain the temperature at 0 °C. A color change is typically observed.

-

Causality: Slow, dropwise addition of the furan to the activated acylating agent ensures that the furan concentration remains low at any given time, further suppressing polymerization and favoring the desired 1:1 acylation reaction.

-

-

Reaction Progression:

-

After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by quenching a small aliquot in NaHCO₃ solution and extracting with ether.

-

Causality: The reaction time is a parameter that may require optimization. Over-extending the reaction time can lead to the formation of di-acylated byproducts or degradation.

-

-

Quenching and Workup:

-

Once the reaction is deemed complete, slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and 2M HCl (100 mL). Stir vigorously for 15 minutes.

-

Causality: The acidic ice-water quench serves two purposes: it hydrolyzes the product-Lewis acid complex to liberate the 2-heptanoylfuran and it deactivates the Lewis acid. This step must be done carefully as it is highly exothermic.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice with DCM (2 x 30 mL).[7]

-

Combine all organic layers. Wash sequentially with water (50 mL), saturated NaHCO₃ solution (50 mL) to neutralize residual acid, and finally with brine (50 mL).[7]

-

Causality: The washes remove water-soluble byproducts and unreacted reagents, simplifying the final purification.

-

-

Drying and Solvent Removal:

-

Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

-

Purification:

-

The crude product is typically a dark oil. Purify by vacuum distillation or flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 2-heptanoylfuran as a pale yellow liquid.[8][9]

-

Causality: Vacuum distillation is effective for separating the product from non-volatile impurities and high-boiling byproducts. Column chromatography provides higher purity by separating compounds based on polarity.

-

Below is a diagram illustrating the experimental workflow.

Caption: A stepwise workflow for the synthesis of 2-heptanoylfuran.

Process Optimization and Catalyst Selection

The success of furan acylation is highly dependent on the reaction conditions. While the protocol above provides a robust starting point, adjustments may be necessary based on laboratory-specific factors.

| Parameter | Choice & Rationale | Potential Issues |

| Lewis Acid Catalyst | SnCl₄, BF₃·OEt₂, ZnCl₂: Milder Lewis acids that balance reactivity with minimizing furan polymerization.[3][8] Heterogeneous Catalysts (e.g., Zeolites, Heteropolyacids): Offer advantages in catalyst recovery and can provide high selectivity under specific conditions.[1][10][11] | AlCl₃: Extremely reactive, often causes complete polymerization of furan unless used under very specific, controlled conditions.[1][3] |

| Solvent | Dichloromethane (DCM), Carbon Disulfide (CS₂): Relatively inert and common solvents for Friedel-Crafts reactions. Solvent-free: Greener approaches using heterogeneous catalysts can sometimes be performed without solvent.[10][12] | Protic solvents (alcohols, water): Incompatible as they will react with and deactivate the Lewis acid catalyst. |

| Temperature | -10 °C to 10 °C: Low temperatures are critical to control the reaction rate and prevent the exothermic polymerization of furan. | Room Temperature or higher: Almost certain to result in low yields and significant formation of black, intractable polymer. |

| Acylating Agent | Heptanoyl Chloride: Generally more reactive than the corresponding anhydride. Heptanoic Anhydride: A less reactive alternative that can be used with stronger catalysts or higher temperatures, but may require longer reaction times.[5][11] | Rearrangement of the acylium ion is not a concern in acylation, unlike in Friedel-Crafts alkylation.[6][13] |

Characterization of 2-Heptanoylfuran

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Will confirm the structure, showing characteristic peaks for the furan ring protons and the heptanoyl chain.

-

Infrared (IR) Spectroscopy: A strong absorption band around 1670-1680 cm⁻¹ is indicative of the conjugated ketone carbonyl group.

-

Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the mass of 2-heptanoylfuran (C₁₁H₁₆O₂).

Conclusion and Future Perspectives

The Friedel–Crafts acylation of furan to produce 2-heptanoylfuran is a powerful synthetic transformation that requires careful control over reaction conditions to overcome the inherent sensitivity of the furan ring. By selecting milder Lewis acids, maintaining low temperatures, and controlling the stoichiometry and addition rates, high yields of the desired product can be achieved. Modern advancements focusing on reusable, heterogeneous catalysts are paving the way for more environmentally benign and industrially scalable processes.[10][11] This guide provides the fundamental knowledge and a practical framework for researchers to successfully implement and adapt this important reaction in their synthetic endeavors.

References

- Filo. (2025, September 16). acylation of furan mechanism structure.

- Opietnik, M., et al. (2012). Mild Friedel-Crafts Acylation of Furan with Carboxylic Acids and the Heterogeneous Catalyst Couple AlPW12O40 / Mg(OH)2. Current Organic Chemistry, 16, 2739.

- ResearchGate. (n.d.). Solvent-free Friedel-Craft acylation of furan with acetic anhydride.

- Yadav, G. D., & Yadav, A. R. (2021). Friedel‐crafts acylation of furan using chromium‐exchanged dodecatungstophosphoric acid: effect of support. ProQuest.

- Zenodo. (n.d.). Friedel-Crafts acylation of furan and thiophene using ytterbimn(nl) trifluoromethanesulfonate in [BPy ][BF 4] ionic liquid.

- Powerful pawar(Teach India ). (2020, September 25). Friedel craft acylation of furan,pyrrole and thiophene|Electrophilic substitution reaction.

- ResearchGate. (n.d.). (PDF) Friedel-Crafts Acylation of Furan: Development of A Green Process Using Chromium-exchanged Dodecatungstophosphoric Acid: Effect of Support, Mechanism and Kinetic Modelling.

- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.

- SlidePlayer. (n.d.). Electrophilic Substitution - Friedel-Crafts Acylation of Furan.

-

McCorkle, M. R., & Turck, Jr., A. V. (1936). The Friedel-Crafts Reaction with Furans. Proceedings of the Iowa Academy of Science, 43(1), 205-206. Available from: [Link]

- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.

- Lee, S.-J., et al. (n.d.). regioselective friedel-crafts acylation with.

- Organic Chemistry Portal. (n.d.). Furan synthesis.

- Google Patents. (n.d.). CN102702143B - Method for preparing 2-acetylfuran.

- Quora. (2016, March 25). Organic Chemistry: Why doesn't five membered heterocycles like pyrrol or furan give the Friedel-Crafts alkylation reaction?

-

Finan, P. A., & Fothergill, G. A. (1963). Furans. Part II. Friedel–Crafts acylation of furan, 2-methylfuran, and 3-methylfuran. Journal of the Chemical Society (Resumed), 2723. DOI: 10.1039/JR9630002723. Available from: [Link]

- BenchChem. (2025). Purification techniques for high-purity 2-Ethynylfuran.

- Google Patents. (n.d.). CN101357910A - Method for synthesizing 2-acetylfuran.

- Chemistry Stack Exchange. (2020, June 27). Friedel-Crafts acylation of furan [closed].

Sources

- 1. Mild Friedel-Crafts Acylation of Furan with Carboxylic Acids and ...: Ingenta Connect [ingentaconnect.com]

- 2. byjus.com [byjus.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. acylation of furan mechanism structure | Filo [askfilo.com]

- 5. m.youtube.com [m.youtube.com]

- 6. 傅-克酰基化反应 [sigmaaldrich.com]

- 7. CN101357910A - Method for synthesizing 2-acetylfuran - Google Patents [patents.google.com]

- 8. CN102702143B - Method for preparing 2-acetylfuran - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Friedel-crafts acylation of furan using chromium-exchanged dodecatungstophosphoric acid: effect of support, mechanism and kinetic modelling - ProQuest [proquest.com]

- 12. researchgate.net [researchgate.net]

- 13. quora.com [quora.com]

An In-depth Technical Guide to 2-Heptanoylfuran and its Putative Role in Flavor Chemistry

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Enigmatic World of Acylfurans

The furan ring is a fundamental heterocyclic scaffold that is a constituent of numerous compounds contributing to the complex tapestry of food flavor. Among these, 2-acylfurans represent a significant class of compounds known for their characteristic sweet, caramel-like, nutty, and roasted aromas. A well-known example is 2-acetylfuran, which imparts a sweet, caramel-like taste to a variety of baked goods, confections, and beverages.[1] The length of the acyl chain attached to the furan ring plays a crucial role in modulating the final sensory perception, often introducing fatty, waxy, or fruity undertones. This guide focuses on the hypothetical flavor compound, 2-heptanoylfuran, a molecule with a seven-carbon acyl chain, and aims to provide a comprehensive framework for its scientific exploration.

Chemical Identity and Properties of 2-Heptanoylfuran

While a specific CAS Number or PubChem entry for 2-heptanoylfuran could not be located, its chemical structure and properties can be confidently predicted based on its nomenclature.

| Property | Predicted Value/Information |

| Chemical Name | 2-Heptanoylfuran; 1-(Furan-2-yl)heptan-1-one |

| Molecular Formula | C₁₁H₁₆O₂ |

| Molecular Weight | 180.24 g/mol |

| Structure | A furan ring substituted at the 2-position with a heptanoyl group. |

| Predicted Properties | Likely a colorless to pale yellow liquid with a relatively high boiling point and limited solubility in water, but soluble in organic solvents. |

Potential Natural Occurrence and Formation Pathways

Furan derivatives are typically formed in food through thermal processing via the Maillard reaction and caramelization.

Maillard Reaction

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a primary source of many flavor compounds, including acylfurans. The formation of 2-acylfurans in this pathway likely involves the reaction of an amino acid with a sugar to form an Amadori or Heyns compound, which then undergoes further degradation and cyclization.

Lipid Oxidation

The degradation of lipids, particularly polyunsaturated fatty acids, can also lead to the formation of furan derivatives. While less common for acylfurans, it remains a potential formation pathway in fat-containing food matrices subjected to heat.

Experimental Workflow: Investigating Formation Pathways

Caption: Workflow for studying 2-heptanoylfuran formation.

Projected Sensory Characteristics

Based on the sensory profiles of other 2-acylfurans, we can project the likely flavor and aroma characteristics of 2-heptanoylfuran.

-

Aroma: A base of sweet, caramel-like, and nutty notes, characteristic of the 2-acylfuran class. The C7 heptanoyl chain is expected to introduce additional fatty, waxy, and possibly slightly fruity or green nuances.

-

Taste: Likely to contribute to a perception of sweetness and roasted notes.

Sensory Evaluation Protocol: A Self-Validating System

A critical component of flavor research is robust sensory analysis. The following protocol outlines a self-validating system for characterizing a novel flavor compound.

Step 1: Purity and Concentration.

-

Ensure the synthesized 2-heptanoylfuran is of high purity (>98%) as determined by GC-MS.

-

Prepare a dilution series in a neutral solvent (e.g., propylene glycol or ethanol) to determine the odor and taste thresholds.

Step 2: Panelist Training and Calibration.

-

Select and train a panel of sensory assessors using reference standards for relevant aroma descriptors (e.g., caramel, nutty, fatty, waxy).

-

Calibrate the panel to ensure consistent and reproducible scoring on a standardized intensity scale.

Step 3: Descriptive Analysis.

-

Present the diluted 2-heptanoylfuran samples to the trained panel in a controlled environment.

-

Utilize a quantitative descriptive analysis (QDA) methodology to generate a comprehensive sensory profile, including aroma, flavor, and mouthfeel attributes.

Step 4: Data Analysis and Validation.

-

Analyze the sensory data using appropriate statistical methods (e.g., ANOVA, PCA) to determine significant attributes and panelist agreement.

-

Validate the findings through replicate sessions and comparison with known flavor compounds.

Methodologies for Synthesis and Analysis

Synthesis of 2-Heptanoylfuran: A Plausible Approach

A common and effective method for the synthesis of 2-acylfurans is the Friedel-Crafts acylation of furan.[1]

Reaction: Furan + Heptanoyl chloride (or Heptanoic anhydride) → 2-Heptanoylfuran

Experimental Protocol:

-

To a solution of furan in a suitable inert solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., zinc chloride, aluminum chloride).

-

Cool the mixture in an ice bath.

-

Slowly add heptanoyl chloride or heptanoic anhydride dropwise with stirring.

-

Allow the reaction to proceed at a controlled temperature until completion (monitored by TLC or GC).

-

Quench the reaction by carefully adding water or a dilute acid.

-

Separate the organic layer, wash with a mild base (e.g., sodium bicarbonate solution) and then with brine.

-

Dry the organic layer over an anhydrous salt (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography.

Logical Relationship: Synthesis and Purification

Caption: Synthesis and purification of 2-heptanoylfuran.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS): This is the cornerstone technique for the analysis of volatile compounds.

-

Protocol:

-

Inject a diluted sample of the synthesized 2-heptanoylfuran into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

-

Use a temperature program that allows for the separation of the target analyte from any impurities.

-

Acquire mass spectra in the electron ionization (EI) mode.

-

The resulting mass spectrum, while not available in public libraries, can be interpreted based on fragmentation patterns typical for acylfurans (e.g., characteristic ions for the furan ring and the acyl chain).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural information.

-

¹H NMR: Will show characteristic signals for the protons on the furan ring and the heptanoyl chain.

-

¹³C NMR: Will reveal the number of unique carbon atoms and their chemical environments, confirming the structure.

Conclusion and Future Directions

While 2-heptanoylfuran remains a largely unexplored molecule in the realm of flavor chemistry, this guide provides a comprehensive framework for its investigation. By leveraging established synthetic and analytical methodologies, and by drawing parallels with known 2-acylfurans, researchers can begin to unravel the sensory properties and potential applications of this compound. The protocols and workflows detailed herein are designed to be self-validating, ensuring a high degree of scientific integrity. Future research should focus on the successful synthesis and purification of 2-heptanoylfuran, followed by rigorous sensory and analytical characterization to firmly establish its role, if any, in the vast and complex world of flavor.

References

-

2-Acetylfuran. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

Sources

A Guide to the Spectroscopic Characterization of 2-Heptanoylfuran

Abstract

This technical guide provides a comprehensive analysis of the core spectroscopic data for 2-Heptanoylfuran, a molecule of interest in flavor, fragrance, and synthetic chemistry. As direct experimental data for this specific compound is not aggregated in a single public repository, this document synthesizes foundational spectroscopic principles with data from analogous structures—namely furan derivatives and aliphatic ketones—to present a robust, predictive characterization. We will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between molecular structure and spectral output. This guide is intended for researchers and professionals in drug development and chemical analysis, offering a framework for the structural elucidation of substituted furans.

Molecular Structure and Spectroscopic Overview

2-Heptanoylfuran (C₁₁H₁₆O₂) is comprised of a furan ring substituted at the C2 position with a seven-carbon ketone (heptanoyl) group. This structure contains several key features that give rise to distinct spectroscopic signals:

-

An aromatic furan ring with three unique protons and four unique carbons.

-

A carbonyl group (C=O), which is a strong chromophore in IR and influences the chemical environment of adjacent atoms in NMR.

-

A six-carbon aliphatic chain, providing a series of methylene (CH₂) signals and a terminal methyl (CH₃) signal in NMR.

The combination of these features allows for unambiguous structural confirmation through a multi-technique spectroscopic approach.

Caption: Structure of 2-Heptanoylfuran with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[1] By analyzing the chemical shifts, signal splitting, and integration, we can map the precise connectivity of the atoms.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. For 2-Heptanoylfuran, we expect distinct signals for the furan ring protons and the aliphatic chain protons.

-

Furan Protons (δ 6.5-7.6 ppm): The three protons on the furan ring are in different electronic environments and will appear as distinct signals. Based on data for 2-acetylfuran[2], we can predict their approximate chemical shifts and coupling patterns.

-

H5: This proton is adjacent to the ring oxygen and will be the most downfield, appearing as a doublet of doublets.

-

H3: This proton is adjacent to the electron-withdrawing acyl group and will also be shifted downfield, appearing as a doublet of doublets.

-

H4: This proton is coupled to both H3 and H5 and will appear as a doublet of doublets in the most upfield position of the three furan protons.

-

-

Aliphatic Protons (δ 0.9-3.0 ppm): The signals for the heptanoyl chain are predicted based on standard chemical shift values and data for 2-heptanone.[3]

-

α-CH₂ (C2'): The protons on the carbon adjacent to the carbonyl are deshielded and will appear as a triplet around δ 2.8-3.0 ppm.

-

β-CH₂ (C3'): These protons will appear as a sextet around δ 1.6-1.8 ppm.

-

γ, δ, ε-CH₂ (C4', C5', C6'): These methylene groups are electronically similar and will likely overlap in a broad multiplet around δ 1.2-1.4 ppm.

-

ζ-CH₃ (C7'): The terminal methyl group is the most shielded and will appear as a triplet around δ 0.9 ppm.

-

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the number and type of carbon atoms in a molecule.[4] Spectra are typically proton-decoupled, meaning each unique carbon atom appears as a single line.[5]

-

Carbonyl Carbon (δ >190 ppm): The ketone carbonyl carbon is highly deshielded and will appear significantly downfield, typically above 190 ppm.[6][7]

-

Furan Carbons (δ 110-155 ppm): The four carbons of the furan ring will have distinct chemical shifts. The carbon attached to the acyl group (C2) will be the most downfield, while the carbon attached to the oxygen (C5) will also be downfield. The C3 and C4 carbons will be more shielded.

-

Aliphatic Carbons (δ 14-45 ppm): The carbons of the heptanoyl chain will appear in the upfield region of the spectrum. The chemical shifts are predicted based on data for n-heptane and 2-heptanone.[8][9] The α-carbon (C2') will be the most deshielded of the aliphatic chain due to its proximity to the carbonyl group.

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

| Furan Ring | |||

| H3 | ~7.20 | dd | ~117 |

| H4 | ~6.55 | dd | ~112 |

| H5 | ~7.60 | dd | ~147 |

| C2 | - | - | ~152 |

| Heptanoyl Chain | |||

| C1' (C=O) | - | - | ~192 |

| C2' (α-CH₂) | ~2.90 | t | ~38 |

| C3' (β-CH₂) | ~1.70 | m | ~24 |

| C4' (γ-CH₂) | ~1.30 | m | ~29 |

| C5' (δ-CH₂) | ~1.30 | m | ~31 |

| C6' (ε-CH₂) | ~1.30 | m | ~22 |

| C7' (ζ-CH₃) | ~0.90 | t | ~14 |

Table 1: Predicted ¹H and ¹³C NMR chemical shifts for 2-Heptanoylfuran.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-Heptanoylfuran in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[1]

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Obtain a proton spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.[5]

-

Processing: Fourier transform the raw data (FID), phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds.[10] It is an excellent technique for identifying the presence of specific functional groups.

IR Spectrum Analysis

The IR spectrum of 2-Heptanoylfuran is expected to be dominated by absorptions from the carbonyl group, the furan ring, and the C-H bonds of the aliphatic chain.

-

C=O Stretch (~1670-1680 cm⁻¹): The most intense and diagnostic peak will be the carbonyl stretch. Because the ketone is conjugated with the aromatic furan ring, its vibrational frequency is lowered from the typical value for a saturated ketone (~1715 cm⁻¹)[10] into the 1670-1680 cm⁻¹ range.

-

C=C Stretch (Aromatic) (~1500-1600 cm⁻¹): The furan ring will exhibit characteristic C=C stretching vibrations in this region.[11][12]

-

C-H Stretch (Aromatic) (~3100-3150 cm⁻¹): Stretching vibrations for the C-H bonds on the furan ring appear above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic) (~2850-2960 cm⁻¹): The C-H stretching vibrations of the methylene and methyl groups of the heptanoyl chain will produce strong absorptions just below 3000 cm⁻¹.[10]

-

C-O-C Stretch (~1000-1250 cm⁻¹): The stretching vibrations of the C-O-C ether linkage within the furan ring will appear in the fingerprint region.[13]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3150 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| Conjugated C=O Stretch | 1670 - 1680 | Strong, Sharp |

| Aromatic C=C Stretch | 1500 - 1600 | Medium-Strong |

| Aliphatic C-H Bend | 1375 - 1465 | Medium |

| Furan Ring C-O-C Stretch | 1000 - 1250 | Strong |

Table 2: Key predicted IR absorption bands for 2-Heptanoylfuran.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Background Scan: Acquire a background spectrum of the clean, empty ATR crystal to subtract atmospheric (H₂O, CO₂) absorptions.

-

Sample Application: Place a single drop of neat liquid 2-Heptanoylfuran directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 co-added scans provide a high-quality spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) after analysis.

Caption: Workflow for ATR-IR Spectroscopic Analysis.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[14] It provides the molecular weight of the compound and structural information based on its fragmentation patterns.[15]

MS Analysis and Fragmentation

For 2-Heptanoylfuran (MW = 180.25 g/mol ), electron ionization (EI) mass spectrometry would yield a molecular ion peak (M⁺˙) at m/z = 180.

-

Molecular Ion (M⁺˙) at m/z = 180: The peak corresponding to the intact molecule after the loss of one electron.

-

Alpha-Cleavage: A common fragmentation pathway for ketones is cleavage of the bond alpha to the carbonyl group.[16][17]

-

Loss of the pentyl radical (•C₅H₁₁) results in the furanoyl cation at m/z = 95 . This is often the base peak due to the stability of the acylium ion.

-

Loss of the furyl radical results in the heptanoyl cation at m/z = 113 .

-

-

McLafferty Rearrangement: Ketones with a γ-hydrogen (a hydrogen on the carbon three atoms away from the carbonyl) can undergo a characteristic McLafferty rearrangement.[16][17] In 2-heptanoylfuran, this involves the transfer of a hydrogen from C4' to the carbonyl oxygen, followed by cleavage of the C2'-C3' bond. This results in the loss of butene (C₄H₈, 56 Da) and the formation of a radical cation at m/z = 124 .

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 180 | [C₁₁H₁₆O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 124 | [C₇H₈O₂]⁺˙ | McLafferty Rearrangement (Loss of C₄H₈) |

| 113 | [C₇H₁₃O]⁺ | α-cleavage (Loss of furyl radical) |

| 95 | [C₅H₃O₂]⁺ | α-cleavage (Loss of pentyl radical, •C₅H₁₁) |

Table 3: Predicted key fragments in the EI mass spectrum of 2-Heptanoylfuran.

Caption: Key fragmentation pathways for 2-Heptanoylfuran in EI-MS.

Experimental Protocol: GC-MS

-

Sample Preparation: Prepare a dilute solution of 2-Heptanoylfuran (e.g., 100 ppm) in a volatile solvent like dichloromethane or hexane.

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

GC Separation: Inject 1 µL of the sample into the GC. Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the analyte from any impurities. A typical program might be: hold at 50°C for 2 min, then ramp to 250°C at 10°C/min.

-

MS Detection: The MS will acquire spectra continuously as compounds elute from the GC column. The ionization energy is typically set to 70 eV.

-

Data Analysis: Extract the mass spectrum from the apex of the GC peak corresponding to 2-Heptanoylfuran. Analyze the molecular ion and the fragmentation pattern to confirm the structure.

Integrated Spectroscopic Analysis

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. For 2-Heptanoylfuran:

-

MS provides the molecular weight (180 Da) and suggests a ketone-furan structure through its characteristic fragmentation (m/z 95, 124).

-

IR confirms the presence of the key functional groups: a conjugated ketone (C=O at ~1675 cm⁻¹), an aromatic system (C=C, aromatic C-H), and aliphatic chains (aliphatic C-H).

-

NMR provides the final, unambiguous proof of structure. ¹³C NMR shows the exact number of unique carbons (11), and ¹H NMR reveals the precise arrangement and connectivity of all 16 protons, from the distinct furan ring signals to the predictable pattern of the heptanoyl chain.

Together, these three techniques provide a self-validating system for the complete and confident structural elucidation of 2-Heptanoylfuran.

References

-

PubMed. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. [Link][18]

-

Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link][16]

-

ACS Publications. (2023). Millimeter-Wave and High-Resolution Infrared Spectroscopy of 2-Furonitrile. [Link][19]

-

JoVE. (2025). Video: NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones. [Link][6]

-

ResearchGate. (2015). A vibrational spectroscopic study on furan and its hydrated derivatives. [Link][11]

-

YouTube. (2021). Mass Spectrometry Part 6 - Fragmentation in Ketones. [Link][17]

-

University of Dayton eCommons. (1965). The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. [Link][13]

-

International Journal of Pharmaceutical Sciences Review and Research. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. [Link][12]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link][10]

-

Chemistry LibreTexts. (2022). 19.5: Carbon-13 NMR. [Link][5]

-

Doc Brown's Chemistry. C7H16 C-13 nmr spectrum of heptane. [Link][9]

-

NIH National Library of Medicine. (2021). Advances in high-resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information. [Link][14]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-Acetylfuran(1192-62-7) 1H NMR [m.chemicalbook.com]

- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 4. Carbon-13 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Video: NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones [jove.com]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. 2-Heptanone(110-43-0) 13C NMR spectrum [chemicalbook.com]

- 9. C7H16 C-13 nmr spectrum of heptane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of heptane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. researchgate.net [researchgate.net]

- 12. globalresearchonline.net [globalresearchonline.net]

- 13. ecommons.udayton.edu [ecommons.udayton.edu]

- 14. Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. m.youtube.com [m.youtube.com]

- 18. Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Toxicological Assessment of Furan Derivatives

<_ >

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The furan moiety is a common heterocyclic scaffold found in numerous pharmaceuticals, industrial chemicals, and heat-processed foods.[1][2] While structurally simple, the furan ring presents a significant toxicological challenge, primarily due to its metabolic activation into a highly reactive and cytotoxic intermediate.[3][4] This guide provides an in-depth examination of the mechanisms underlying furan toxicity, outlines a strategic framework for toxicological assessment, and details field-proven experimental protocols. It is designed to equip researchers and drug development professionals with the necessary knowledge to identify and mitigate furan-related toxicity risks early in the development pipeline.

The Core Toxicological Concern: Metabolic Activation

The toxicity of most furan derivatives is not inherent to the parent molecule but is a direct consequence of its bioactivation.[3][5] This process is central to understanding and predicting the potential for adverse effects.

The Role of Cytochrome P450